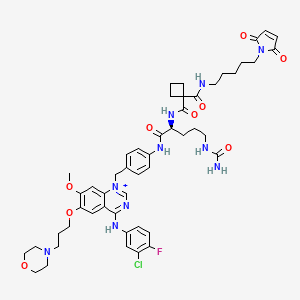

MC-Sq-Cit-PAB-Gefitinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C50H61ClFN10O9+ |

|---|---|

Molecular Weight |

1000.5 g/mol |

IUPAC Name |

1-N'-[(2S)-5-(carbamoylamino)-1-[4-[[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]-1-N-[5-(2,5-dioxopyrrol-1-yl)pentyl]cyclobutane-1,1-dicarboxamide |

InChI |

InChI=1S/C50H60ClFN10O9/c1-69-41-30-40-36(29-42(41)71-25-7-21-60-23-26-70-27-24-60)45(57-35-13-14-38(52)37(51)28-35)56-32-61(40)31-33-9-11-34(12-10-33)58-46(65)39(8-5-20-55-49(53)68)59-48(67)50(17-6-18-50)47(66)54-19-3-2-4-22-62-43(63)15-16-44(62)64/h9-16,28-30,32,39H,2-8,17-27,31H2,1H3,(H6,53,54,55,58,59,65,66,67,68)/p+1/t39-/m0/s1 |

InChI Key |

REJVAWZXGMNZAU-KDXMTYKHSA-O |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[N+](=CN=C2NC3=CC(=C(C=C3)F)Cl)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O)OCCCN7CCOCC7 |

Canonical SMILES |

COC1=C(C=C2C(=C1)[N+](=CN=C2NC3=CC(=C(C=C3)F)Cl)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O)OCCCN7CCOCC7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MC-Sq-Cit-PAB-Gefitinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the drug-linker conjugate MC-Sq-Cit-PAB-Gefitinib, designed for use in Antibody-Drug Conjugates (ADCs). This document details the individual components of the conjugate, the mechanism of payload release, and the downstream cellular effects of the active drug, Gefitinib.

Introduction to this compound in ADC Therapy

This compound is a sophisticated drug-linker system designed for targeted cancer therapy. It comprises the potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, Gefitinib, attached to a precisely engineered linker. This linker facilitates covalent attachment to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen. The resulting Antibody-Drug Conjugate (ADC) is designed to selectively deliver Gefitinib to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic index.

The overall mechanism of an ADC utilizing this conjugate follows a multi-step process:

-

Circulation and Targeting: The ADC circulates in the bloodstream with the linker ensuring the stability of the conjugate, preventing premature drug release.

-

Antigen Binding and Internalization: The mAb component of the ADC recognizes and binds to its specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.

-

Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the linker, releasing the active Gefitinib payload.

-

Target Engagement and Apoptosis: The released Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking downstream signaling pathways essential for cell proliferation and survival, ultimately leading to apoptosis.

The MC-Sq-Cit-PAB Linker: A Multi-Component System for Controlled Drug Release

The MC-Sq-Cit-PAB linker is a cleavable linker system with distinct components, each playing a crucial role in the stability and release of the Gefitinib payload.

-

MC (Maleimidocaproyl): This component serves as the conjugation point to the antibody. The maleimide group reacts with the thiol group of a cysteine residue on the monoclonal antibody via a Michael addition reaction, forming a stable covalent thioether bond.

-

Sq (Squarate): The squarate moiety acts as a stable, amine-reactive linker. It forms a squaramide bond which is notably resistant to hydrolysis, contributing to the overall stability of the ADC in circulation. The primary role of the squarate in this context is to provide a stable connection between the maleimidocaproyl group and the cleavable dipeptide spacer.

-

Cit-PAB (Citrulline-p-aminobenzyl alcohol): This is a dipeptide spacer that is specifically designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment. The cleavage occurs at the amide bond between citrulline and the PAB group. Following this enzymatic cleavage, the PAB moiety undergoes a self-immolative 1,6-elimination reaction, which results in the release of the unmodified Gefitinib payload.

Diagram of the Linker Cleavage Mechanism

MC-Sq-Cit-PAB-Gefitinib structure and chemical properties

An In-depth Technical Guide on the Structure and Chemical Properties of MC-Sq-Cit-PAB-Gefitinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and inferred synthesis of this compound, a drug-linker conjugate with potential applications in the development of Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a complex molecule designed for targeted cancer therapy. It comprises three key components:

-

Gefitinib: A potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[1][2].

-

MC-Sq-Cit-PAB Linker: A protease-cleavable linker system designed to be stable in circulation and release the active drug payload within the target cell[3].

-

Antibody-Conjugation Moiety: The "MC" (maleimidocaproyl) group allows for covalent attachment to a monoclonal antibody, enabling targeted delivery to cancer cells overexpressing a specific antigen[3].

The rationale behind this conjugate is to combine the tumor-targeting specificity of a monoclonal antibody with the potent cytotoxic effects of Gefitinib, thereby increasing the therapeutic index and reducing off-target toxicity.

Chemical Structure

Inferred Structure of this compound:

(A 2D chemical structure diagram would be inserted here if available. In its absence, the structure is described textually below.)

The structure consists of the Gefitinib molecule linked via its secondary amine to the p-aminobenzyl (PAB) group of the MC-Sq-Cit-PAB linker. The linker further consists of a citrulline (Cit) and a squarate (Sq) moiety, connected to a maleimidocaproyl (MC) group.

Chemical Properties

A summary of the known chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₀H₆₁ClFN₁₀O₉ | [2] |

| Molecular Weight | 1000.53 g/mol | [2] |

| CAS Number | 1941168-63-3 | [4] |

| Appearance | Likely a solid powder | Inferred |

| Solubility | Soluble in DMSO | Inferred from similar compounds |

| Storage (Powder) | -20°C for up to 3 years | [2] |

| Storage (in Solvent) | -80°C for up to 1 year | [2] |

Mechanism of Action of the Gefitinib Payload

Gefitinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain. This prevents the autophosphorylation of the receptor and blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Caption: Gefitinib inhibits EGFR signaling.

Experimental Protocols

A specific, unified experimental protocol for the synthesis and characterization of this compound is not publicly available. However, a plausible workflow can be constructed based on established methods for the synthesis of Gefitinib and related ADC linkers.

Hypothetical Synthesis Workflow

The synthesis can be logically divided into three main stages: synthesis of Gefitinib, synthesis of the MC-Sq-Cit-PAB linker, and the final conjugation reaction.

Caption: Hypothetical synthesis workflow.

Detailed Methodologies

5.2.1. Synthesis of Gefitinib

Several synthetic routes for Gefitinib have been reported. A common method involves the following key steps[5]:

-

Alkylation: Reaction of a substituted phenol with a suitable alkylating agent.

-

Nitration: Introduction of a nitro group onto the aromatic ring.

-

Reduction: Conversion of the nitro group to an amine.

-

Cyclization: Formation of the quinazoline core.

-

Chlorination: Introduction of a chlorine atom at a key position.

-

Nucleophilic Aromatic Substitution: Coupling with 3-chloro-4-fluoroaniline to yield Gefitinib.

-

Purification: Typically achieved by crystallization or column chromatography.

5.2.2. Synthesis of the MC-Sq-Cit-PAB Linker

The synthesis of this type of peptide-based linker is often performed using a combination of solid-phase and solution-phase chemistry. A general protocol would involve:

-

Attachment of the first amino acid (e.g., Citrulline) to a solid support.

-

Stepwise addition of the subsequent amino acids and spacer molecules (PAB, Sq).

-

Introduction of the maleimidocaproyl (MC) group.

-

Cleavage from the solid support and purification by HPLC.

5.2.3. Conjugation of Gefitinib to the Linker

-

Activation: The carboxylic acid of the linker would be activated, for example, using a carbodiimide reagent like EDC in the presence of an activator like NHS.

-

Coupling: The activated linker would then be reacted with the secondary amine of Gefitinib in a suitable aprotic solvent (e.g., DMF or DMSO).

-

Purification: The final conjugate would be purified from unreacted starting materials and byproducts using preparative HPLC.

5.2.4. Characterization

The structure and purity of the final this compound conjugate would be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.

-

Analytical HPLC: To determine the purity of the final product.

Logical Relationships in ADC Development

The development of an effective ADC using this compound involves several critical considerations and relationships between its components.

Caption: Key relationships in ADC design.

Conclusion

This compound is a promising drug-linker conjugate for the development of next-generation ADCs. Its design leverages the targeted delivery of a potent EGFR inhibitor, with the potential for enhanced efficacy and reduced systemic toxicity. Further research is warranted to fully characterize this molecule and evaluate its therapeutic potential in preclinical and clinical settings.

References

- 1. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Gefitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Gefitinib as a Payload in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. While traditional ADCs have primarily utilized highly potent cytotoxic agents, a new frontier is emerging with the exploration of tyrosine kinase inhibitors (TKIs) as payloads. This technical guide delves into the burgeoning role of gefitinib, a potent and selective epidermal growth factor receptor (EGFR) TKI, as a novel payload for ADCs. We will explore the rationale behind this innovative approach, the intricacies of designing and synthesizing gefitinib-based ADCs, and the comprehensive methodologies for their preclinical evaluation. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the potential of gefitinib-ADCs in advancing the landscape of precision oncology.

Introduction: The Rationale for Tyrosine Kinase Inhibitor Payloads in ADCs

The success of ADCs is predicated on the targeted delivery of a cytotoxic agent to cancer cells, thereby maximizing efficacy while minimizing systemic toxicity. Historically, payloads of choice have been highly potent cytotoxic molecules that induce cell death through mechanisms like DNA damage or microtubule disruption. However, the use of TKIs, such as gefitinib, as ADC payloads presents a paradigm shift with several compelling advantages:

-

Overcoming Resistance: Many tumors develop resistance to TKI monotherapy through various mechanisms, including altered drug efflux and activation of bypass signaling pathways. By delivering a high concentration of the TKI directly to the tumor cell via an ADC, it may be possible to overcome these resistance mechanisms.

-

Enhanced Specificity and Reduced Off-Target Toxicity: While TKIs are designed to be specific, they can still exhibit off-target effects leading to dose-limiting toxicities. Conjugating the TKI to a tumor-targeting antibody can significantly enhance its therapeutic index by restricting its site of action.

-

Novel Mechanism of Action for ADCs: TKIs offer a distinct mechanism of action compared to traditional cytotoxic payloads. Instead of causing widespread cellular damage, they can modulate specific signaling pathways crucial for tumor cell survival and proliferation.

-

Potential for Synergy: The antibody component of the ADC can exert its own anti-tumor effects, such as antibody-dependent cell-mediated cytotoxicity (ADCC) or blockade of receptor signaling, which can act synergistically with the TKI payload.

Gefitinib, an anilinoquinazoline derivative, is a selective inhibitor of the EGFR tyrosine kinase.[1] It functions by competitively binding to the ATP-binding site within the intracellular domain of EGFR, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3] The rationale for using gefitinib as an ADC payload is particularly strong for tumors that overexpress EGFR, a common feature in various malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, and head and neck cancers.

Gefitinib-Based ADCs: Design and Synthesis

The construction of a gefitinib-ADC is a multi-step process that requires careful consideration of the antibody, the linker, and the conjugation chemistry.

Antibody Selection

The choice of monoclonal antibody (mAb) is critical for the success of an ADC. For a gefitinib-ADC, the ideal mAb would target a cell-surface antigen that is:

-

Highly and specifically expressed on the surface of tumor cells.

-

Efficiently internalized upon antibody binding.

-

Minimally expressed on healthy tissues.

For targeting EGFR-expressing tumors, an anti-EGFR mAb would be a logical choice. However, to avoid competition with the gefitinib payload for EGFR binding and to potentially broaden the applicability, mAbs targeting other tumor-associated antigens that are co-expressed with EGFR could also be considered.

Linker Technology

The linker connects the gefitinib payload to the antibody and plays a crucial role in the ADC's stability, pharmacokinetics, and mechanism of action. Linkers can be broadly categorized as cleavable or non-cleavable.

-

Cleavable Linkers: These linkers are designed to be stable in the systemic circulation but are cleaved within the tumor microenvironment or inside the target cell by specific stimuli, such as low pH, high glutathione concentrations, or lysosomal proteases.[4][5] This allows for the release of the unmodified or near-unmodified gefitinib payload.

-

Non-Cleavable Linkers: These linkers are more stable and rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue from the antibody.[6][7] This can result in a modified payload with altered properties.

The choice between a cleavable and non-cleavable linker for a gefitinib-ADC would depend on the desired mechanism of action and the properties of the released payload. A cleavable linker would release gefitinib to directly inhibit EGFR, while a non-cleavable linker would result in a gefitinib-linker-amino acid complex that would need to retain its inhibitory activity.

Gefitinib-Linker Synthesis and Conjugation

The synthesis of a gefitinib-linker construct requires a functional group on the gefitinib molecule that can be used for conjugation without compromising its EGFR inhibitory activity. This often involves modifying the gefitinib structure to introduce a reactive handle. Studies have shown the synthesis of gefitinib derivatives, for example, by incorporating a 1,2,3-triazole moiety, which could serve as a point of attachment for a linker.[1]

The conjugation of the gefitinib-linker to the antibody is typically achieved by targeting specific amino acid residues on the antibody surface, such as lysines or cysteines. Site-specific conjugation technologies are increasingly being employed to produce more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition by Gefitinib-ADCs

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling cascade. Upon binding of a ligand, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This leads to the activation of downstream pathways, primarily the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/Akt/mTOR pathway, which is crucial for cell survival and inhibition of apoptosis.[2][3][8] A gefitinib-ADC, upon internalization and release of its payload, is expected to inhibit these same pathways.

Figure 1. EGFR signaling pathway and the inhibitory action of gefitinib.

Experimental Workflow for Preclinical Evaluation of Gefitinib-ADCs

A rigorous preclinical evaluation is essential to determine the therapeutic potential of a novel gefitinib-ADC. The following workflow outlines the key experimental stages:

References

- 1. Antibody-drug conjugate development: opening windows for EGFR-mutant EGFR tyrosine kinase inhibitor-resistant non-small cell lung cancers? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. agilent.com [agilent.com]

- 5. Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination therapy of gefitinib and miR-30a-5p may overcome acquired drug resistance through regulating the PI3K/AKT pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AstraZeneca - Wikipedia [en.wikipedia.org]

- 8. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MC-Sq-Cit-PAB Linker: Chemistry and Cleavage Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maleimidocaproyl-Squalene-Citrulline-p-Aminobenzyl (MC-Sq-Cit-PAB) linker, a specialized chemical entity designed for use in antibody-drug conjugates (ADCs). This document details the chemistry of its constituent parts, the mechanism of payload release, and representative experimental protocols.

Introduction to MC-Sq-Cit-PAB Linker Chemistry

The MC-Sq-Cit-PAB linker is a sophisticated, cleavable linker system designed to connect a potent cytotoxic payload to a monoclonal antibody. Its design ensures stability in systemic circulation and facilitates the specific release of the payload within the target cancer cells. The linker is composed of four key components:

-

Maleimidocaproyl (MC): This component provides a reactive maleimide group for covalent conjugation to thiol groups present on the antibody, typically generated by the reduction of interchain disulfide bonds. The caproyl spacer offers steric separation between the antibody and the payload.

-

Squalene (Sq): A key feature of this linker, the squalene moiety is a natural triterpene. In the context of this linker, it is postulated to modify the physicochemical properties of the ADC, potentially enhancing its lipophilicity, facilitating self-assembly into nanoparticular structures, or promoting interaction with lipoprotein transport pathways. Its precise point of attachment can be synthetically varied, but it is not directly involved in the cleavage mechanism.

-

Citrulline (Cit): A non-proteinogenic amino acid that, in conjunction with a preceding amino acid (in many common linkers, this is valine, though it can be varied), forms a dipeptide sequence that is a substrate for specific intracellular proteases.

-

p-Aminobenzyl Alcohol (PAB): This unit acts as a self-immolative spacer. Once the adjacent citrulline residue is cleaved, the PAB moiety undergoes a spontaneous 1,6-elimination reaction to release the attached payload in its unmodified, active form.

The Cleavage Mechanism: A Two-Step Process

The release of the cytotoxic payload from an ADC utilizing the MC-Sq-Cit-PAB linker is a precisely controlled, two-step intracellular process initiated by lysosomal enzymes.

Step 1: Enzymatic Cleavage by Cathepsin B

Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) provides optimal conditions for the activity of proteases such as Cathepsin B. Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the p-aminobenzyl alcohol (PAB) spacer.[1][2] This enzymatic cleavage is the critical, rate-limiting step for payload release and is dependent on the high levels of Cathepsin B often found in the lysosomes of tumor cells. Other lysosomal proteases, such as cathepsins L, S, and F, may also contribute to this cleavage.[3][4]

Step 2: Self-Immolation of the PAB Spacer

The cleavage of the Cit-PAB bond by Cathepsin B results in the formation of an unstable p-aminobenzyl alcohol derivative. This intermediate rapidly undergoes a spontaneous 1,6-elimination reaction.[4] This electronic cascade results in the release of the payload in its free, unmodified form, along with the formation of carbon dioxide and an aza-quinone methide by-product. This self-immolative feature is crucial as it ensures that the released drug is fully active and not encumbered by any part of the linker.

Data Presentation

The following tables summarize representative quantitative data for linkers of this class. It is important to note that the specific values for an MC-Sq-Cit-PAB linker would need to be determined experimentally.

Table 1: Representative Plasma Stability of Dipeptide-PAB Linkers

| Linker Type | Species | Half-life (t½) | Reference |

| MC-Val-Cit-PAB | Mouse | ~6.0 days | [5] |

| MC-Val-Cit-PAB | Monkey | ~9.6 days | [5] |

Table 2: Representative Cathepsin B Cleavage Kinetics of Model Substrates

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Z-Val-Cit-AMC | 15 | 1.2 | 80,000 |

| Z-Phe-Lys-AMC | 50 | 10 | 200,000 |

| Data is illustrative and based on fluorogenic model substrates (AMC = 7-amino-4-methylcoumarin). Z is a benzyloxycarbonyl protecting group. Actual kinetics for a full ADC would vary. |

Experimental Protocols

Detailed methodologies for the synthesis of the linker-payload conjugate and its evaluation are provided below.

Proposed Synthesis of a Squalenoylated Linker-Payload

This protocol outlines a plausible synthetic route for an MC-Sq-Cit-PAB linker conjugated to a payload (e.g., Monomethyl Auristatin E - MMAE). This approach assumes the squalene moiety is attached to the MC component.

Materials:

-

Fmoc-Cit-OH

-

p-Aminobenzyl alcohol (PABOH)

-

Fmoc-Val-OSu

-

Piperidine

-

Squalenoic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

6-Aminocaproic acid

-

Maleimide anhydride

-

Payload (e.g., MMAE)

-

Coupling reagents (e.g., HATU, HOBt, DIPEA)

-

Solvents (DMF, DCM, Diethyl ether)

-

Purification supplies (Silica gel, HPLC)

Procedure:

-

Synthesis of Fmoc-Cit-PABOH:

-

Couple Fmoc-Cit-OH to p-aminobenzyl alcohol using a suitable coupling agent like HATU in the presence of DIPEA in DMF.

-

Purify the product by flash chromatography.

-

-

Synthesis of Fmoc-Val-Cit-PABOH:

-

Remove the Fmoc group from Fmoc-Cit-PABOH using 20% piperidine in DMF.

-

Couple the resulting amine with Fmoc-Val-OSu to form the dipeptide. Purify by precipitation or chromatography.

-

-

Synthesis of Squalenoyl-6-aminocaproic acid:

-

Activate squalenoic acid with NHS and DCC.

-

React the activated squalenoic acid with 6-aminocaproic acid to form the squalenoylated spacer.

-

-

Synthesis of MC-Sq Linker Component:

-

React squalenoyl-6-aminocaproic acid with maleimide anhydride to introduce the maleimide group.

-

-

Assembly of the MC-Sq-Val-Cit-PAB Linker:

-

Remove the Fmoc group from Fmoc-Val-Cit-PABOH.

-

Couple the free amine with the activated MC-Sq linker component.

-

-

Conjugation to Payload (MMAE):

-

Couple the hydroxyl group of the PAB moiety on the MC-Sq-Val-Cit-PAB linker to the amine of MMAE via a carbamate linkage, often through activation of the PAB-OH with p-nitrophenyl chloroformate (PNP) to form a reactive carbonate.

-

Purify the final MC-Sq-Cit-PAB-Payload conjugate by reverse-phase HPLC.

-

In Vitro Cathepsin B Cleavage Assay

This protocol describes how to assess the cleavage of the linker and release of the payload from an ADC in the presence of Cathepsin B.

Materials:

-

MC-Sq-Cit-PAB-Payload conjugate

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

-

Quenching solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare the ADC solution: Dissolve the MC-Sq-Cit-PAB-Payload conjugate in the assay buffer to a final concentration of 10 µM.

-

Activate Cathepsin B: Pre-incubate the Cathepsin B in the assay buffer at 37°C for 15 minutes.

-

Initiate the reaction: Add the activated Cathepsin B to the ADC solution to a final enzyme concentration of 1 µM.

-

Incubate: Incubate the reaction mixture at 37°C.

-

Time points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction: Immediately add the aliquot to 3 volumes of cold quenching solution.

-

Analyze: Centrifuge the samples to pellet the precipitated enzyme and analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload against time to determine the rate of cleavage.

Mandatory Visualizations

Chemical Structure of the MC-Sq-Cit-PAB Linker

Caption: Conceptual structure of the MC-Sq-Cit-PAB linker connecting an antibody to a payload.

Cleavage Mechanism of the Cit-PAB Linker

Caption: The two-step cleavage mechanism of the Cit-PAB linker within the lysosome.

Experimental Workflow for In Vitro Cleavage Assay

Caption: Workflow for the in vitro Cathepsin B-mediated cleavage assay of an ADC.

References

An In-depth Technical Guide to the Core Components of MC-Sq-Cit-PAB-Gefitinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular components of the antibody-drug conjugate (ADC) linker-payload system, MC-Sq-Cit-PAB-Gefitinib. This system is designed for the targeted delivery of the tyrosine kinase inhibitor, Gefitinib, to cancer cells. Each component is engineered to perform a specific function, from stable circulation in the bloodstream to controlled release of the cytotoxic payload within the target cell.

Deconstruction of the this compound Conjugate

The this compound conjugate is a sophisticated assembly of a linking moiety and a potent payload. It is designed to be attached to a monoclonal antibody (mAb) that recognizes a specific tumor-associated antigen. The linker itself is a multi-part system ensuring stability in circulation and selective release of the drug inside the cancer cell.

The components are as follows:

-

MC (Maleimidocaproyl): This component serves as a stable anchor for attaching the linker-drug construct to the antibody. The maleimide group reacts with sulfhydryl groups on cysteine residues of the mAb to form a stable covalent bond.

-

Sq (Squarate): The squarate moiety acts as a stable, amine-reactive linker. It forms a covalent bond with primary amines, such as the lysine residues on an antibody, providing a robust connection point.[1][2] Squarate esters are known for their high selectivity towards amines and their stability in biological systems.

-

Cit-PAB (Citrulline-p-aminobenzyl alcohol): This is a dipeptide-based, enzyme-cleavable linker system.

-

Val-Cit (Valine-Citrulline): This dipeptide is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[3][] This enzymatic cleavage is the trigger for drug release.

-

PAB (p-aminobenzyl alcohol): This is a self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB moiety becomes unstable and spontaneously decomposes, releasing the attached drug payload in its active form.[5][6][7]

-

-

Gefitinib: This is the cytotoxic payload of the ADC. Gefitinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8] By blocking the EGFR signaling pathway, Gefitinib can inhibit cell proliferation and induce apoptosis in cancer cells that are dependent on this pathway for survival.

Quantitative Data

| Parameter | Analyte/System | Value | Significance | Reference |

| IC50 (In Vitro Cytotoxicity) | Gefitinib (against various cancer cell lines) | Varies (nM to µM range) | Indicates the concentration of Gefitinib required to inhibit the growth of 50% of cancer cells in vitro. | N/A |

| Plasma Stability | ADCs with Val-Cit linkers | Generally stable in human plasma | High plasma stability is crucial to prevent premature drug release and minimize off-target toxicity. | [9] |

| Limit of Detection (LOD) | Gefitinib (in bulk and pharmaceutical forms) | 0.078 µg/mL | Demonstrates the sensitivity of analytical methods for detecting the payload. | [10] |

| Limit of Quantification (LOQ) | Gefitinib (in bulk and pharmaceutical forms) | 0.238 µg/mL | The lowest concentration of the payload that can be reliably quantified. | [10] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the complete this compound conjugate are proprietary. However, this section outlines the general methodologies for key experimental procedures involved in the development and evaluation of such an ADC.

Synthesis of the Drug-Linker Conjugate

The synthesis of this compound is a multi-step process involving the sequential assembly of its components. A generalized workflow would include:

-

Synthesis of the Cleavable Dipeptide-Spacer: This involves the coupling of Fmoc-protected valine and citrulline, followed by the attachment of the PAB spacer.

-

Payload Attachment: Gefitinib is then conjugated to the PAB moiety of the Val-Cit-PAB construct.

-

Squarate Linker Introduction: The squarate moiety is introduced to the N-terminus of the dipeptide.

-

Maleimide Functionalization: The maleimidocaproyl (MC) group is then added to complete the linker synthesis.

-

Purification and Characterization: The final drug-linker conjugate is purified by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conjugation to Monoclonal Antibody

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free sulfhydryl groups.

-

Conjugation Reaction: The purified this compound is then reacted with the reduced antibody. The maleimide group of the linker forms a stable thioether bond with the free sulfhydryl groups on the antibody.

-

Purification of the ADC: The resulting ADC is purified from unconjugated drug-linker and unreacted antibody using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Characterization of the Antibody-Drug Conjugate

-

Drug-to-Antibody Ratio (DAR) Determination: HIC-HPLC and/or UV-Vis spectroscopy are used to determine the average number of drug molecules conjugated to each antibody.[11]

-

In Vitro Cytotoxicity Assay: The potency of the ADC is evaluated by treating cancer cells with varying concentrations of the ADC and measuring cell viability using assays like the MTT or CellTiter-Glo assay. The half-maximal inhibitory concentration (IC50) is then calculated.[12]

-

In Vitro Plasma Stability Assay: The stability of the ADC in plasma is assessed by incubating the ADC in human plasma at 37°C for various time points. The amount of released payload is then quantified by LC-MS/MS.[13]

-

Enzymatic Cleavage Assay: To confirm the mechanism of drug release, the ADC is incubated with Cathepsin B, and the release of Gefitinib is monitored over time using RP-HPLC or LC-MS/MS.[13]

Visualizations

Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the mechanism of action of Gefitinib.

Caption: Gefitinib inhibits the EGFR signaling pathway, blocking downstream cascades that promote cell growth.

Experimental Workflow

The diagram below outlines the general workflow for the internalization and payload release of an ADC like one constructed with this compound.

Caption: The workflow of an ADC from cell surface binding to the induction of apoptosis.

Logical Relationship of Linker Components

This diagram illustrates the functional relationship and sequential action of the linker components leading to drug release.

Caption: The sequential and functional relationship of the linker components in the MC-Sq-Cit-PAB system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

Potential Cancer Targets for MC-Sq-Cit-PAB-Gefitinib Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential cancer targets for a novel class of Antibody-Drug Conjugates (ADCs) utilizing the MC-Sq-Cit-PAB-Gefitinib drug-linker complex. This ADC design combines the target specificity of a monoclonal antibody with the potent anti-cancer activity of Gefitinib, an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. The strategic selection of the linker and payload dictates the mechanism of action and, consequently, the ideal cancer targets for this therapeutic approach.

Core Components and Mechanism of Action

The this compound ADC is a multi-component system designed for targeted delivery of a cytotoxic payload to cancer cells.

-

Monoclonal Antibody (mAb): The guiding component of the ADC, which selectively binds to a specific antigen on the surface of cancer cells. The choice of mAb determines the cancer type to be targeted.

-

Linker (MC-Sq-Cit-PAB): This chemical bridge connects the antibody to the Gefitinib payload. It is designed to be stable in circulation and to release the payload under specific conditions within the target cell.

-

MC (Maleimidocaproyl): A commonly used component for conjugating the linker to the antibody.

-

Sq (Squarate): A linker technology that can be used for conjugation.

-

Cit-PAB (Citrulline-p-aminobenzylcarbamate): A cathepsin B-cleavable linker. Cathepsin B is an enzyme that is highly active in the lysosomes of cancer cells, ensuring that the payload is released after the ADC is internalized. The PAB group is a self-immolative spacer that facilitates the release of the active drug.

-

-

Payload (Gefitinib): A potent small molecule inhibitor of the EGFR tyrosine kinase.[1][2][3][4][5] By binding to the ATP-binding site of EGFR, Gefitinib blocks the signaling pathways that drive cancer cell proliferation and survival.[1][2][3][4][5]

The overall mechanism of action involves the ADC binding to the target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex. Once inside the cell's lysosomes, the Cit-PAB linker is cleaved by cathepsin B, releasing the Gefitinib payload to exert its cytotoxic effects.

Potential Cancer Targets

The primary determinant of the cancer target for an this compound ADC is the specificity of the monoclonal antibody. Given that the payload, Gefitinib, is an EGFR inhibitor, the most logical and potent targets are cancers that are dependent on the EGFR signaling pathway for their growth and survival.

Epidermal Growth Factor Receptor (EGFR) Overexpressing Tumors

A primary strategy for this ADC would be to target tumors that overexpress EGFR.[6][7][8][9][] A monoclonal antibody that specifically binds to EGFR would deliver the Gefitinib payload directly to these cells, leading to a high intracellular concentration of the drug. This approach would be particularly effective in cancers known for high EGFR expression.

Table 1: Potential EGFR-Overexpressing Cancer Targets

| Cancer Type | Rationale for Targeting |

| Non-Small Cell Lung Cancer (NSCLC) | A significant subset of NSCLC patients have tumors with high EGFR expression or activating EGFR mutations, making them sensitive to EGFR inhibitors like Gefitinib.[9] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | EGFR overexpression is common in HNSCC and is associated with a poor prognosis. |

| Colorectal Cancer (CRC) | EGFR is a validated target in CRC, although its expression can be heterogeneous.[11] |

| Glioblastoma | A variant of EGFR, EGFRvIII, is expressed in a significant percentage of glioblastomas and is not found in normal tissues, making it an ideal ADC target.[12] |

| Triple-Negative Breast Cancer (TNBC) | A subset of TNBCs overexpress EGFR, presenting a potential therapeutic window.[13] |

Other Members of the EGFR (ErbB) Family

The EGFR family of receptors includes HER2, HER3, and HER4, which can also play crucial roles in cancer development. ADCs targeting these receptors could also be effective, particularly in cancers that have developed resistance to EGFR-targeted therapies through the activation of alternative signaling pathways.

Table 2: Potential EGFR Family Cancer Targets

| Target | Cancer Type | Rationale for Targeting |

| HER2 (ErbB2) | Breast Cancer, Gastric Cancer, NSCLC | HER2 is a well-established therapeutic target, and an ADC could deliver Gefitinib to HER2-overexpressing cells. |

| HER3 (ErbB3) | Various Solid Tumors | HER3 is often co-expressed with other EGFR family members and can contribute to drug resistance. |

Targeting the Tumor Microenvironment

An alternative strategy could involve targeting components of the tumor microenvironment that are essential for tumor growth and survival. For example, an antibody could target a protein that is highly expressed on tumor-associated stromal cells or vasculature.

Signaling Pathways and Experimental Workflows

Gefitinib's Mechanism of Action on EGFR Signaling

Gefitinib inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival. The diagram below illustrates this mechanism.

Caption: Gefitinib inhibits EGFR autophosphorylation, blocking downstream signaling.

ADC Mechanism of Action Workflow

The following diagram outlines the steps involved in the targeted delivery and action of the this compound ADC.

Caption: The ADC workflow from circulation to intracellular payload release.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of this compound ADCs.

In Vitro Cytotoxicity Assay

-

Objective: To determine the potency of the ADC in killing target cancer cells.

-

Method:

-

Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates.

-

Treat cells with serial dilutions of the ADC, free Gefitinib, and a non-targeting control ADC.

-

Incubate for a period that allows for ADC internalization and payload release (e.g., 72-96 hours).

-

Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

-

Method:

-

Implant human tumor cells (either cell lines or patient-derived xenografts) subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle, ADC, free Gefitinib, control ADC).

-

Administer treatments intravenously at a predetermined schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, tumors can be harvested for further analysis (e.g., immunohistochemistry to confirm target engagement).

-

Linker Stability Assay

-

Objective: To assess the stability of the ADC linker in plasma.

-

Method:

-

Incubate the ADC in human and mouse plasma at 37°C for various time points.

-

At each time point, analyze the ADC using techniques such as ELISA (to measure intact ADC) or LC-MS (to detect released payload).

-

Determine the half-life of the ADC in plasma.

-

Conclusion

ADCs constructed with the this compound drug-linker complex represent a promising therapeutic strategy for cancers that are dependent on EGFR signaling. The primary targets for such ADCs are tumors that overexpress EGFR or other members of the ErbB family. The success of this approach will depend on the careful selection of a highly specific and internalizing monoclonal antibody. Rigorous preclinical evaluation, including in vitro cytotoxicity, in vivo efficacy, and linker stability studies, will be essential to validate the therapeutic potential of these novel ADCs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N3-Linker-Gefitinib - Creative Biolabs [creative-biolabs.com]

- 3. adooq.com [adooq.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. Preclinical studies of a Pro-antibody-drug conjugate designed to selectively target EGFR-overexpressing tumors with improved therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical studies of a Pro-antibody-drug conjugate designed to selectively target EGFR-overexpressing tumors with improved therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers [frontiersin.org]

- 9. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]

- 11. biorxiv.org [biorxiv.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on MC-Sq-Cit-PAB-Gefitinib for EGFR-Mutated Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the drug-linker conjugate MC-Sq-Cit-PAB-Gefitinib, designed for the development of Antibody-Drug Conjugates (ADCs) targeting Epidermal Growth Factor Receptor (EGFR)-mutated cancers. This document details the mechanism of action of its components, presents relevant quantitative data for its cytotoxic payload, outlines detailed experimental protocols for its synthesis and application in ADC research, and provides visualizations of key pathways and workflows.

Introduction to this compound

This compound is a sophisticated drug-linker construct designed for targeted cancer therapy. It comprises three key components:

-

Gefitinib: A potent and selective EGFR tyrosine kinase inhibitor (TKI) that serves as the cytotoxic payload.

-

Cleavable Linker System: A multi-part linker designed for stability in circulation and selective release of the payload within the target cancer cell. This system includes:

-

Valine-Citrulline (Cit) : A dipeptide motif specifically designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1]

-

p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the dipeptide, spontaneously releases the active Gefitinib payload.[2]

-

Squarate (Sq): A reactive moiety that acts as a stable and efficient connector within the linker architecture.

-

Maleimidocaproyl (MC): A commonly used component that provides a stable linkage to the monoclonal antibody via reaction with sulfhydryl groups.

-

An ADC utilizing this drug-linker would theoretically target an EGFR-expressing cancer cell, internalize into the lysosome, where the linker is cleaved, releasing Gefitinib to inhibit the EGFR signaling pathway and induce apoptosis.

Quantitative Data: Gefitinib Cytotoxicity

While specific in vitro cytotoxicity data for an ADC utilizing the full this compound linker is not publicly available, the efficacy of the payload, Gefitinib, is well-documented against various EGFR-mutated and wild-type non-small cell lung cancer (NSCLC) cell lines. This data is crucial for selecting appropriate cell models for in vitro studies.

| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) | Reference |

| HCC827 | Exon 19 Deletion (delE746-A750) | 0.013 | [3] |

| PC-9 | Exon 19 Deletion (delE746-A750) | 0.077 | [3] |

| H3255 | Exon 21 (L858R) | 0.003 | [3] |

| 11-18 | Exon 21 (L858R) | 0.39 | [3] |

| H1975 | Exon 21 (L858R) & T790M | > 4 (Resistant) | [3] |

| H1650 | Exon 19 Deletion & PTEN null | 31.0 | [4] |

| A549 | Wild-Type | 7.0 - 15.11 | [4][5] |

| NCI-H460 | Wild-Type | > 10 | [6] |

Signaling Pathway and Mechanism of Action

EGFR Signaling Pathway Inhibition

Gefitinib functions by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase domain. In EGFR-mutated cancers, the receptor is often constitutively active, driving downstream signaling pathways like the RAS-RAF-MAPK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[7] Inhibition by Gefitinib blocks these signals, leading to cell cycle arrest and apoptosis.[8]

ADC Mechanism of Action

The proposed mechanism for an anti-EGFR ADC utilizing the this compound conjugate involves a multi-step process leading to targeted cell killing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetic considerations for antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Theoretical Drug-to-Antibody Ratio of MC-Sq-Cit-PAB-Gefitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical drug-to-antibody ratio (DAR) of an antibody-drug conjugate (ADC) comprised of the linker MC-Sq-Cit-PAB and the cytotoxic drug Gefitinib. As the specific monoclonal antibody (mAb) is not defined, this document will address the theoretical framework, common methodologies, and key considerations for determining the DAR for such a construct.

Introduction to MC-Sq-Cit-PAB-Gefitinib ADC

An antibody-drug conjugate is a tripartite molecule composed of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them. In the case of this compound, the components are:

-

Monoclonal Antibody (mAb): A specific antibody that targets a desired antigen on the surface of cancer cells.

-

Gefitinib: A potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, which serves as the cytotoxic payload.[1][2][3] By binding to the ATP-binding site of the EGFR's tyrosine kinase domain, Gefitinib inhibits receptor autophosphorylation and blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[1][4][5]

-

MC-Sq-Cit-PAB Linker: A cleavable linker system. "MC" stands for maleimidocaproyl, which is often used for conjugation to cysteine residues. "Sq" likely refers to a squarate-based component, "Cit" to citrulline, and "PAB" to p-aminobenzyl alcohol, which acts as a self-immolative spacer. This linker is designed to be stable in circulation and release the active drug upon entering the target cell, often through enzymatic cleavage of the citrulline-valine peptide bond by cathepsin B.[6][7][8]

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[9][10] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[11]

Theoretical Drug-to-Antibody Ratio (DAR)

The theoretical maximum DAR is dictated by the number of available conjugation sites on the monoclonal antibody and the specific conjugation chemistry employed. The most common conjugation strategies involve either lysine or cysteine residues.

Lysine Conjugation: A typical IgG antibody has approximately 80-100 surface-accessible lysine residues. Conjugation to lysine residues via their amine groups results in a heterogeneous mixture of ADC species with a wide range of DAR values. While the theoretical maximum DAR can be high, a high drug loading often leads to instability, aggregation, and rapid clearance from circulation.[11] Therefore, the practical DAR for lysine-conjugated ADCs is typically controlled to an average of 3.5 to 4.

Cysteine Conjugation: IgG antibodies have a defined number of interchain disulfide bonds. For an IgG1, there are four such bonds. These can be selectively reduced to yield eight reactive cysteine residues, allowing for a more homogenous ADC preparation with a DAR of up to 8. Site-specific engineering of antibodies to introduce additional cysteine residues can also be used to achieve a precise DAR.

For an ADC utilizing an "MC" (maleimidocaproyl) linker component, conjugation is typically targeted to cysteine residues. Therefore, for a standard IgG1 antibody, the theoretical maximum DAR for this compound would be 8 , assuming all eight available cysteine thiols from the reduced interchain disulfides are conjugated. However, the achieved average DAR in a production setting is often a target value (e.g., 2, 4, or 8) that is optimized for the best therapeutic window.

Data Presentation: Quantitative Parameters for DAR

The following table summarizes the key quantitative parameters related to the drug-to-antibody ratio.

| Parameter | Description | Typical Values for Cysteine-Conjugated ADCs | Factors Influencing the Value |

| Theoretical Maximum DAR | The maximum number of drug molecules that can be conjugated to a single antibody based on the available conjugation sites. | 8 (for a standard IgG1) | Antibody isotype, number of engineered conjugation sites. |

| Average DAR | The mean number of drugs per antibody in an ADC preparation. This is a key quality attribute. | 2, 4, or 8 (target values) | Molar ratio of linker-drug to antibody during conjugation, reaction time, temperature, and pH. |

| DAR Distribution | The percentage of different ADC species (DAR 0, 2, 4, 6, 8) in the final product. | A distribution around the average DAR. | Conjugation chemistry, purification methods. |

| Unconjugated Antibody (%) | The fraction of antibody that has not been conjugated with any drug molecules (DAR = 0). | Varies depending on the process, ideally minimized. | Reaction efficiency, purification. |

Experimental Protocols for DAR Determination

Several analytical techniques are employed to determine the average DAR and DAR distribution of an ADC.

Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for characterizing cysteine-conjugated ADCs. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Methodology:

-

Sample Preparation: The ADC sample is diluted in a mobile phase with a high salt concentration.

-

Chromatographic Separation: The sample is injected onto a HIC column. A decreasing salt gradient is applied to elute the ADC species. The unconjugated antibody (more hydrophilic) elutes first, followed by species with increasing DAR.

-

Data Analysis: The peak area for each species is integrated. The weighted average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC can be used to determine the DAR after reducing the ADC to separate the light and heavy chains.

Methodology:

-

ADC Reduction: The ADC is treated with a reducing agent, such as dithiothreitol (DTT), to break the disulfide bonds and separate the light and heavy chains.

-

Chromatographic Separation: The reduced sample is separated on a reversed-phase column using a gradient of an organic solvent (e.g., acetonitrile) and water, both typically containing trifluoroacetic acid.

-

Data Analysis: The peaks corresponding to the unconjugated and conjugated light and heavy chains are identified and their areas are integrated. The average DAR is calculated based on the relative abundance of these species.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides a precise measurement of the mass of the intact ADC or its subunits, allowing for the direct determination of the number of conjugated drug molecules.

Methodology:

-

Sample Introduction: The ADC sample is introduced into the mass spectrometer, either directly or after separation by LC.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the different ADC species is measured.

-

Data Analysis: The mass of the unconjugated antibody is subtracted from the mass of each ADC species to determine the total mass of the conjugated drug-linker. This is then divided by the mass of a single drug-linker to determine the DAR for that species. The average DAR is calculated from the distribution of the different species.

Visualizations

Gefitinib's Mechanism of Action: EGFR Signaling Pathway

Caption: Gefitinib inhibits EGFR signaling by blocking autophosphorylation.

Experimental Workflow for ADC Synthesis and DAR Characterization

References

- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 8. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of MC-Sq-Cit-PAB-Gefitinib

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the antibody-drug conjugate (ADC) linker-payload, MC-Sq-Cit-PAB-Gefitinib. Designed for researchers, scientists, and drug development professionals, this document outlines the core physicochemical properties, experimental protocols for their assessment, and relevant biological pathways.

This compound is a critical component in the development of targeted cancer therapies. It comprises the potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib, attached to a linker system designed for controlled release within the target cancer cell. The linker consists of a maleimide group (MC) for conjugation to an antibody, a squarate (Sq) moiety, a cathepsin-cleavable valine-citrulline (Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer. Understanding the solubility and stability of this complex molecule is paramount for formulation development, ensuring therapeutic efficacy, and maintaining a satisfactory safety profile.

Physicochemical Properties

The solubility and stability of this compound are influenced by its constituent parts: the relatively hydrophobic Gefitinib, and the more complex, multi-component linker system.

Solubility

Precise quantitative solubility data for this compound is not extensively published. However, based on the known properties of its components and similar ADC linkers, a general solubility profile can be inferred. Gefitinib itself is sparingly soluble in aqueous buffers.[1] Its solubility is significantly enhanced in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with reported solubilities of approximately 20 mg/mL in both.[1] For aqueous-based formulations, achieving a therapeutically relevant concentration often necessitates the use of co-solvents or solubility enhancers. A common strategy involves initial dissolution in DMSO followed by dilution in a buffered solution, such as phosphate-buffered saline (PBS). For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a Gefitinib solubility of approximately 0.5 mg/mL.[1]

For a related compound, Mc-Val-Cit-PAB-Gefitinib chloride, a solubility of 50 mg/mL in DMSO has been reported. Formulation protocols for this similar molecule suggest that a concentration of at least 1.25 mg/mL can be achieved in mixtures containing DMSO, PEG300, Tween-80, and saline.

Table 1: Solubility Data for Gefitinib and a Related Linker-Drug Conjugate

| Compound | Solvent/System | Solubility |

| Gefitinib | Ethanol | ~0.3 mg/mL[1] |

| Gefitinib | DMSO | ~20 mg/mL[1] |

| Gefitinib | DMF | ~20 mg/mL[1] |

| Gefitinib | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] |

| Mc-Val-Cit-PAB-Gefitinib chloride | DMSO | 50 mg/mL |

| Mc-Val-Cit-PAB-Gefitinib chloride | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL |

Stability

The stability of this compound is critical for its shelf-life and in vivo performance. The linker is designed to be stable in systemic circulation but to release Gefitinib upon internalization into target cells where lysosomal enzymes like cathepsin B are present.

Long-term storage recommendations for solid this compound are typically at -20°C, which is suggested to maintain its integrity for at least two to three years.[1][2] Once dissolved in a solvent, stock solutions are best stored at -80°C, where they can be stable for up to a year.[2] For a similar conjugate, Mc-Val-Cit-PAB-Gefitinib chloride, storage of stock solutions at -80°C is recommended for up to six months, and at -20°C for one month.

Table 2: Recommended Storage and Stability for this compound and Related Compounds

| Compound | Form | Storage Temperature | Stability Duration |

| This compound | Powder | -20°C | 3 years[2] |

| This compound | In Solvent | -80°C | 1 year[2] |

| Gefitinib | Crystalline Solid | -20°C | At least 2 years[1] |

| Mc-Val-Cit-PAB-Gefitinib chloride | Solid | -20°C | Not specified |

| Mc-Val-Cit-PAB-Gefitinib chloride | Stock Solution | -80°C | 6 months |

| Mc-Val-Cit-PAB-Gefitinib chloride | Stock Solution | -20°C | 1 month |

Experimental Protocols

The following sections detail standardized methodologies for the determination of solubility and stability of complex drug-linker conjugates like this compound.

Solubility Assessment: Shake-Flask Method

The shake-flask method is a conventional technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

An excess amount of this compound is added to a series of vials, each containing a known volume of the test solvent (e.g., water, PBS, DMSO, ethanol).

-

The vials are sealed and agitated in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Following agitation, the samples are centrifuged or filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the supernatant or filtrate is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Stability Assessment: HPLC-Based Degradation Study

This method assesses the chemical stability of this compound under various stress conditions.

Methodology:

-

Stock solutions of this compound are prepared in a suitable solvent (e.g., DMSO).

-

Aliquots of the stock solution are diluted into different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and plasma from relevant species (e.g., human, mouse) to a final concentration suitable for analysis.

-

These samples are incubated at controlled temperatures (e.g., 4°C, 25°C, and 37°C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), an aliquot is removed from each sample.

-

For plasma samples, a protein precipitation step (e.g., with acetonitrile) is performed, followed by centrifugation to remove precipitated proteins.

-

The concentration of the remaining intact this compound in all samples is determined by a validated reverse-phase HPLC (RP-HPLC) method.

-

The degradation rate is calculated by monitoring the decrease in the peak area of the parent compound over time.

Visualizations

The following diagrams illustrate the key biological pathway for Gefitinib and a typical experimental workflow for ADC development.

Caption: Gefitinib Signaling Pathway Inhibition.

Caption: ADC Development and Evaluation Workflow.

References

Methodological & Application

Application Notes and Protocols: Conjugation of MC-Sq-Cit-PAB-Gefitinib to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug. This document provides a detailed protocol for the conjugation of the linker-payload molecule, MC-Sq-Cit-PAB-Gefitinib, to a monoclonal antibody. Gefitinib is an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, which, when delivered specifically to tumor cells via an ADC, can offer a targeted approach to cancer therapy.

The linker, MC-Sq-Cit-PAB, is a cleavable linker system designed for stable circulation and efficient release of the Gefitinib payload within the target cell. The maleimidocaproyl (MC) group allows for covalent attachment to the antibody, the valine-citrulline (Cit-PAB) component is a cathepsin B-cleavable linker, and "Sq" is presumed to be a proprietary spacer component that does not interfere with the described conjugation chemistry. This protocol will focus on the widely used method of conjugating the maleimide group of the linker to free thiol groups on the antibody, generated by the reduction of interchain disulfide bonds.

Quantitative Data Summary

The following table summarizes typical quantitative data for an ADC generated using a cysteine-thiol conjugation method. The specific values for a this compound ADC may vary depending on the antibody, conjugation conditions, and analytical methods used.

| Parameter | Typical Value | Method of Analysis | Reference |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC, LC-MS, UV/Vis Spectroscopy | [1] |

| Conjugation Efficiency | > 90% | SDS-PAGE, HIC | [1] |

| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC) | [1] |

| Free Drug Level | < 1% | Reversed-Phase HPLC (RP-HPLC) | [2] |

| In Vitro Cytotoxicity (IC50) | Dependent on cell line and target expression | Cell Viability Assays (e.g., MTT, CellTiter-Glo) | [1] |

| Plasma Stability (% intact ADC after 7 days) | > 90% | LC-MS | [1] |

Experimental Protocols

This section details the key experimental procedures for the conjugation, purification, and characterization of the this compound ADC.

Antibody Preparation and Disulfide Bond Reduction

This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction Buffer: Phosphate-buffered saline (PBS) with 5-10 mM EDTA, pH 6.5-7.5.[3]

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in the reaction buffer.

-

Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM in water) or DTT (e.g., 100 mM in water).

-

Reduction Reaction: Add the reducing agent to the antibody solution. The molar ratio of reducing agent to antibody will determine the extent of reduction and the final DAR. A typical starting point is a 2-5 fold molar excess of TCEP or DTT per disulfide bond to be reduced.[2][4] For a target DAR of 4, aiming to reduce two of the four interchain disulfide bonds is a common strategy.

-

Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes.[2][5] The optimal time and temperature should be determined empirically for each antibody.

-

Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with the reaction buffer. This step is critical to prevent re-oxidation of the thiol groups.

Conjugation of this compound to the Reduced Antibody

This protocol outlines the conjugation of the maleimide-containing linker-payload to the generated free thiol groups on the antibody.

Materials:

-

Reduced monoclonal antibody (from step 1)

-

This compound dissolved in a compatible organic solvent (e.g., DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

Procedure:

-

Linker-Payload Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution at a slight molar excess (e.g., 1.2-1.5 fold) over the available thiol groups. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should typically be kept below 10% (v/v) to maintain antibody stability.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.[1] The reaction should be protected from light if the linker-payload is light-sensitive.

-

Quenching: Stop the reaction by adding a 2-fold molar excess of a quenching reagent, such as N-acetylcysteine, relative to the initial amount of linker-payload.[1] This will cap any unreacted maleimide groups. Incubate for an additional 20-30 minutes.

Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC from unconjugated linker-payload, quenching reagent, and any aggregates.

Materials:

-

Crude ADC reaction mixture (from step 2)

-

Purification system (e.g., Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), or Hydrophobic Interaction Chromatography (HIC))

-

Formulation buffer (e.g., PBS, pH 7.4)

Procedure:

-

Purification Method Selection:

-

TFF: An efficient method for buffer exchange and removal of small molecule impurities.

-

SEC: A common method for removing unconjugated drug-linker and aggregates based on size.

-

HIC: Can be used to separate ADC species with different DARs.

-

-

Purification Process:

-

If using TFF, perform diafiltration against the formulation buffer until the free drug concentration is below the desired level.

-

If using SEC, load the crude ADC onto a column equilibrated with the formulation buffer and collect the fractions corresponding to the monomeric ADC.

-

-

Concentration and Formulation: Concentrate the purified ADC to the desired concentration using a suitable method (e.g., centrifugal ultrafiltration) and formulate in the final storage buffer.

Characterization of the Antibody-Drug Conjugate

This section provides protocols for determining the key quality attributes of the purified ADC.

This is a relatively simple and rapid method for determining the average DAR.

Principle: This method relies on the difference in the UV absorbance spectra of the antibody and the Gefitinib payload. By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of Gefitinib), the concentrations of the antibody and the drug can be calculated, and from these, the average DAR.[][7][8]

Procedure:

-

Determine Extinction Coefficients:

-

Experimentally determine the extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_).

-

Determine the extinction coefficient of the this compound at 280 nm (ε_Drug,280_) and at its wavelength of maximum absorbance (ε_Drug,λmax_).

-

Determine the extinction coefficient of the unconjugated antibody at the λmax of the drug (ε_Ab,λmax_).

-

-

Sample Measurement:

-

Dilute the purified ADC in a suitable buffer to obtain an absorbance reading in the linear range of the spectrophotometer.

-

Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λmax of the drug (A_λmax_).

-

-

DAR Calculation:

-

The concentrations of the antibody (C_Ab_) and the drug (C_Drug_) can be calculated using the following simultaneous equations derived from the Beer-Lambert law:

-

A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)

-

A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_)

-

-

The average DAR is then calculated as: DAR = C_Drug_ / C_Ab_

-

HIC separates ADC species based on differences in their hydrophobicity, allowing for the determination of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[9][10]

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0.

-

-

Chromatographic Conditions:

-

Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV at 280 nm.

-

Gradient: A descending salt gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time frame (e.g., 20-30 minutes).

-

-

Data Analysis:

-

Integrate the peak areas for each resolved species (unconjugated antibody, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the formula: Average DAR = Σ [(% Peak Area of Species) x (DAR of Species)] / 100.[]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a highly accurate determination of the molecular weight of the intact ADC and its subunits, allowing for unambiguous confirmation of the DAR.[11][12]

Procedure:

-

Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation may also be performed to simplify the mass spectrum.

-

LC Conditions:

-

Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S) or a size-exclusion column for native MS.[13][14]

-

Mobile Phase: Typically a gradient of acetonitrile in water with 0.1% formic acid for reversed-phase, or an MS-compatible buffer like ammonium acetate for native SEC-MS.

-

-

MS Conditions:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF).

-

Analysis: Deconvolute the resulting mass spectrum to determine the molecular weights of the different ADC species.

-

-

Data Analysis:

-

Calculate the DAR by comparing the mass of the conjugated species to the mass of the unconjugated antibody.

-

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib released from an ADC.

Experimental Workflow

Caption: Overall workflow for the conjugation of this compound to an antibody.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmiweb.com [pharmiweb.com]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC and SEC Analysis of MC-Sq-Cit-PAB-Gefitinib ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction